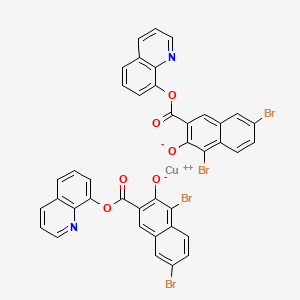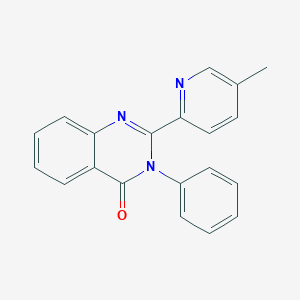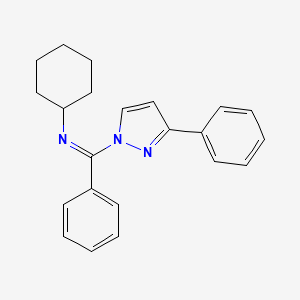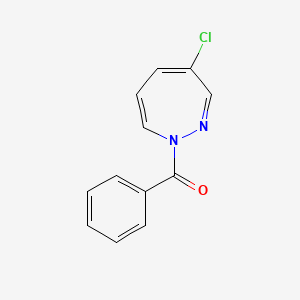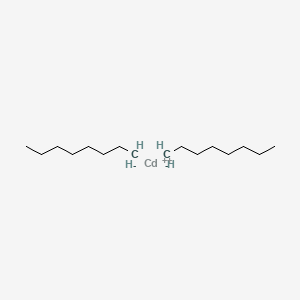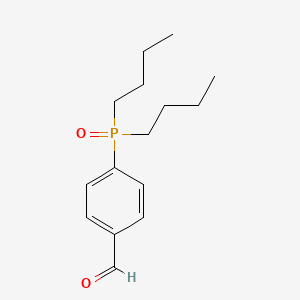
4-(Dibutylphosphoryl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibutylphosphoryl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a dibutylphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylphosphoryl)benzaldehyde typically involves the introduction of a dibutylphosphoryl group to a benzaldehyde derivative. One common method is the reaction of benzaldehyde with dibutylphosphine oxide under specific conditions to achieve the desired substitution. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dibutylphosphoryl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(Dibutylphosphoryl)benzoic acid.
Reduction: Formation of 4-(Dibutylphosphoryl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Dibutylphosphoryl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Dibutylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The dibutylphosphoryl group may influence the compound’s solubility, reactivity, and overall behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the dibutylphosphoryl group.
4-(Dimethylphosphoryl)benzaldehyde: A similar compound with a dimethylphosphoryl group instead of dibutylphosphoryl.
4-(Diethylphosphoryl)benzaldehyde: A compound with a diethylphosphoryl group.
Uniqueness
4-(Dibutylphosphoryl)benzaldehyde is unique due to the presence of the dibutylphosphoryl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
64422-27-1 |
|---|---|
Fórmula molecular |
C15H23O2P |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
4-dibutylphosphorylbenzaldehyde |
InChI |
InChI=1S/C15H23O2P/c1-3-5-11-18(17,12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 |
Clave InChI |
LIJOAHBCNTZIOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


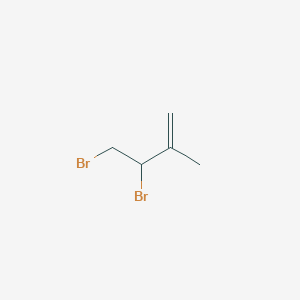

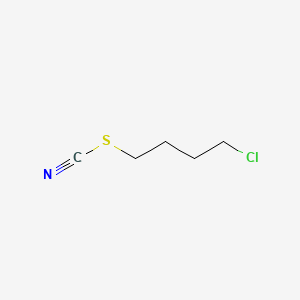
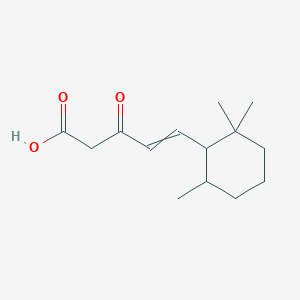

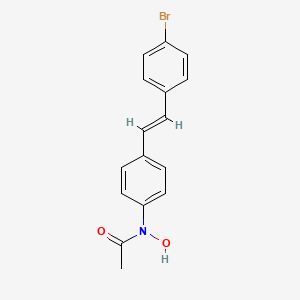

![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)
